4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a 4-methoxyphenyl group. This scaffold is part of a growing class of saturated bioisosteres designed to replace ortho-substituted phenyl rings in pharmaceuticals and agrochemicals. The 2-oxabicyclo[2.1.1]hexane moiety confers improved metabolic stability and reduced lipophilicity compared to aromatic counterparts, while maintaining similar spatial geometry .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-16-9-4-2-8(3-5-9)13-6-10(17-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
InChI Key |
PDVBBRCHGGBHOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.
Reduction: Formation of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid with its analogues:
Metabolic Stability and Bioactivity
- Boscalid Analogues : Replacement of the phenyl ring with 2-oxabicyclo[2.1.1]hexane (compound 31) reduced intrinsic clearance (CIint) from 26 to 3 mg·min⁻¹·μL⁻¹, indicating superior metabolic stability . The methoxyphenyl variant is anticipated to follow this trend due to similar steric and electronic profiles.
- Fluxapyroxad Analogues : The 2-oxabicyclohexane derivative (29) showed comparable antifungal activity to fluxapyroxad at high concentrations but reduced potency at lower doses . This suggests that substituents like methoxy may modulate efficacy depending on target interactions.
- Lipophilicity and Solubility : Across the series, 2-oxabicyclohexanes reduce clogP/logD by 0.5–1.4 units and increase water solubility up to 10-fold compared to phenyl rings . The methoxy group’s polarity may further enhance solubility relative to bromo or methyl substituents.
Substituent Effects on Bioisosteric Performance
- However, metabolic pathways (e.g., demethylation) could offset stability gains .
- Halogenated Groups (e.g., -Br) : Bromine increases molecular weight and lipophilicity, which may limit bioavailability despite improved metabolic stability .
- Alkyl Groups (e.g., -CH₃) : Methyl groups offer minimal polarity, leading to intermediate logD values. Their steric effects may disrupt receptor interactions in some cases .
Biological Activity
4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, also known by its IUPAC name rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, is a bicyclic organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol. This compound features a unique oxabicyclic structure that imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research.
Structural Characteristics
The compound's structure includes an oxabicyclic core with a methoxyphenyl substituent, which influences its reactivity and interactions with biological systems. The bicyclic framework consists of two interconnected rings, one containing an oxygen atom, which is crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid indicates potential applications across various therapeutic areas:
- Neuroprotective Effects : Activation of group III metabotropic glutamate (mGlu) receptors has been associated with neuroprotection in models of neurodegeneration, such as Parkinson's disease. Compounds structurally related to this bicyclic compound may exhibit similar protective effects by modulating glutamatergic transmission, potentially reducing excitotoxicity .
- Enzyme Interaction : The unique structure allows for interactions with various enzymes and receptors, influencing their activity. Studies suggest that the compound could serve as a modulator in enzymatic reactions or receptor binding processes .
Case Studies and Experimental Data
Several studies have explored the pharmacological potential of compounds within the same structural family:
- Neuroprotection in Parkinson's Disease Models : In a study involving mGlu receptor activation, it was found that certain modulators could reduce glutamate release in lesioned models, suggesting that compounds like 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid might also provide neuroprotective benefits .
- Cytotoxicity and Antimicrobial Activity : Related compounds have demonstrated cytotoxic effects against cancer cell lines and antimicrobial properties against various pathogens, indicating that 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid might possess similar activities .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | Bicyclic | Cytotoxicity against cancer cells |
| (±)-4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Bicyclic | Neuroprotective effects via mGlu receptor modulation |
| Bicyclo[3.1.0]hexanes | Bicyclic | Antimicrobial activity against bacteria and fungi |
Synthesis and Future Directions
The synthesis of 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multi-step reactions that may be optimized for yield and efficiency using catalysts . Future research should focus on:
- Mechanistic Studies : Elucidating the specific mechanisms through which this compound interacts with biological targets.
- Therapeutic Applications : Investigating its potential as a therapeutic agent in neurodegenerative diseases and other conditions influenced by glutamate signaling.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 2-oxabicyclo[2.1.1]hexane core in 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid?
- Methodological Answer : The bicyclic core can be synthesized via [2+2] or [3+2] cycloaddition reactions. For example, photochemical [2+2] cycloaddition between an alkene and a ketone precursor can form the strained bicyclic system. Subsequent functionalization involves introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, followed by oxidation of a methyl ester to the carboxylic acid . Key considerations include steric hindrance during cycloaddition and protecting group strategies for the methoxy and carboxylic acid functionalities.
Q. How can researchers confirm the stereochemical configuration and purity of the synthesized compound?
- Methodological Answer : Use chiral HPLC or capillary electrophoresis to resolve enantiomers. X-ray crystallography provides definitive stereochemical assignment, while - and -NMR can identify diastereomeric splitting. Polarimetry and vibrational circular dichroism (VCD) are complementary tools for assessing optical purity .
Q. What analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies using HPLC-UV to monitor degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. pH-dependent stability is evaluated by incubating the compound in buffered solutions (pH 1–12) and analyzing via LC-MS to identify hydrolysis or oxidation products .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may deactivate the bicyclic core toward oxidation. Density functional theory (DFT) calculations can map frontier molecular orbitals to predict reactivity. Experimentally, compare reaction rates with analogs (e.g., 4-methylphenyl or unsubstituted phenyl) under controlled conditions (e.g., , ) to isolate electronic effects .
Q. What strategies resolve contradictions in reported synthetic yields for the methoxyphenyl introduction step?
- Methodological Answer : Systematic optimization of catalytic systems (e.g., Pd catalysts for Suzuki coupling) and reaction solvents (polar aprotic vs. non-polar) is critical. Design of experiments (DoE) can identify interactions between variables (temperature, catalyst loading, solvent polarity). For example, lower yields in polar solvents may arise from competitive coordination with the methoxy group .
Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer : Molecular docking (AutoDock, Glide) screens potential binding modes to targets like cyclooxygenase-2 (COX-2) or GABA receptors. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time. QSAR models correlate structural features (e.g., bicyclic strain, logP) with activity data from analogous compounds .
Key Notes for Experimental Design
- Stereochemical Challenges : The bicyclo[2.1.1]hexane system introduces strain, favoring specific transition states in cycloaddition. Use chiral auxiliaries or asymmetric catalysis to control stereochemistry .
- Biological Assay Considerations : The carboxylic acid group may require esterification (e.g., methyl ester) to enhance cell permeability for in vitro studies. Revert to the free acid post-assay for structure-activity analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
